5-chloro-2-methoxy-N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide
CAS No.: 946234-05-5
Cat. No.: VC7674963
Molecular Formula: C17H14ClN3O3
Molecular Weight: 343.77
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 946234-05-5 |
|---|---|
| Molecular Formula | C17H14ClN3O3 |
| Molecular Weight | 343.77 |
| IUPAC Name | 5-chloro-2-methoxy-N-(2-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)benzamide |
| Standard InChI | InChI=1S/C17H14ClN3O3/c1-10-15(17(23)21-8-4-3-5-14(21)19-10)20-16(22)12-9-11(18)6-7-13(12)24-2/h3-9H,1-2H3,(H,20,22) |
| Standard InChI Key | WSLLSYNOICYCTR-UHFFFAOYSA-N |
| SMILES | CC1=C(C(=O)N2C=CC=CC2=N1)NC(=O)C3=C(C=CC(=C3)Cl)OC |
Introduction
Chemical Identity and Physicochemical Properties
Structural Features
The compound’s molecular formula is C₁₇H₁₄ClN₃O₃, with a molecular weight of 343.77 g/mol. Its IUPAC name reflects the fused pyrido-pyrimidinone system and substituents:
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Pyrido[1,2-a]pyrimidin-4-one core: A bicyclic structure combining pyridine and pyrimidine rings.
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Substituents:
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5-Chloro-2-methoxybenzamide group at position 3.
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Methyl group at position 2 of the pyrido-pyrimidinone ring.
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Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 946234-05-5 | |
| Molecular Formula | C₁₇H₁₄ClN₃O₃ | |
| Molecular Weight | 343.77 g/mol | |
| IUPAC Name | 5-Chloro-2-methoxy-N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide | |
| SMILES | CC1=C(C(=O)N2C=CC=CC2=N1)NC(=O)C3=C(C=CC(=C3)Cl)OC | |
| Solubility | Not publicly available |
Synthesis and Characterization
Synthetic Routes
The synthesis involves multi-step organic reactions, typically proceeding as follows :
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Formation of Pyrido[1,2-a]pyrimidin-4-one Core:
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Condensation of 2-aminopyridine derivatives with α-acetylbutyrolactone in the presence of phosphoryl chloride (POCl₃) or similar catalysts.
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Introduction of Methyl Group:
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Alkylation at position 2 using methyl halides under basic conditions.
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Amidation with Benzamide Moiety:
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Coupling of the pyrido-pyrimidinone intermediate with 5-chloro-2-methoxybenzoyl chloride via nucleophilic acyl substitution.
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Example Reaction Conditions:
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Purification: Column chromatography or recrystallization from ethanol/water mixtures.
Characterization Techniques
Comparative Analysis with Related Compounds
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